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molecular formula C5H7BN2O2 B591584 (2-Methylpyrimidin-5-yl)boronic acid CAS No. 1034924-06-5

(2-Methylpyrimidin-5-yl)boronic acid

Cat. No. B591584
M. Wt: 137.933
InChI Key: BTJLWJOEZRVRNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927536B2

Procedure details

The compound (2.34 g, 6.59 mmol) obtained in Example 16-2), (2-methylpyrimidin-5-yl)boronic acid (1.00 g, 7.25 mmol), 1,1′-bis(diphenylphosphino)ferrocene-palladium(II) dichloride-dichloromethane complex (0.54 g, 0.66 mmol), and potassium carbonate (2.73 g, 19.76 mmol) were dissolved in a mixed solvent of 1,4-dioxane (20 mL) and water (10 mL), and the mixture was stirred at 90° C. for 3 h. The reaction mixture was cooled to room temperature and then diluted with ethyl acetate (150 mL). The organic layer was washed with saturated aqueous sodium hydrogencarbonate and saturated sodium chloride solution and then dried with anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the obtained residue was purified by silica gel column chromatography (ethyl acetate:hexane=50:50 to 100:0). The obtained partially purified product was dissolved in methanol (5 mL). 4 N hydrochloric acid-dioxane (2.39 mL) was added to the solution, and the mixture was stirred at room temperature for 2 h. The solvent was distilled off, and the residue was separated into organic and aqueous layers with methylene chloride (150 mL) and saturated aqueous sodium hydrogencarbonate (50 mL). The organic layer was washed with saturated sodium chloride solution and then dried with anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to obtain the title compound (591 mg, yield: 82%) as a white solid.
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.39 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
82%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:11]([NH:13][NH:14]C(OC(C)(C)C)=O)=[O:12])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[CH3:22][C:23]1[N:28]=[CH:27][C:26](B(O)O)=[CH:25][N:24]=1.C(=O)([O-])[O-].[K+].[K+].Cl.O1CCOCC1>O1CCOCC1.O.C(OCC)(=O)C.CO>[CH3:22][C:23]1[N:28]=[CH:27][C:26]([C:2]2[CH:3]=[CH:4][C:5]([C:8]3([C:11]([NH:13][NH2:14])=[O:12])[CH2:9][CH2:10]3)=[CH:6][CH:7]=2)=[CH:25][N:24]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
2.34 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1(CC1)C(=O)NNC(=O)OC(C)(C)C
Name
Quantity
1 g
Type
reactant
Smiles
CC1=NC=C(C=N1)B(O)O
Name
Quantity
2.73 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.39 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 90° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium hydrogencarbonate and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (ethyl acetate:hexane=50:50 to 100:0)
CUSTOM
Type
CUSTOM
Details
The obtained partially purified product
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 h
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was separated into organic and aqueous layers with methylene chloride (150 mL) and saturated aqueous sodium hydrogencarbonate (50 mL)
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=NC=C(C=N1)C1=CC=C(C=C1)C1(CC1)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 591 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 33.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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